molecular formula C19H22N2O3S B2432754 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one CAS No. 385786-31-2

1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

Cat. No.: B2432754
CAS No.: 385786-31-2
M. Wt: 358.46
InChI Key: ZWSKPJUKFCQOQN-UHFFFAOYSA-N
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Description

1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is a complex organic compound with a unique structure that combines an indole core with a piperidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the indole core, followed by the introduction of the piperidine sulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where indole derivatives are known to be effective.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one: shares similarities with other indole derivatives, such as indomethacin and serotonin.

    Piperidine sulfonyl compounds: These include various pharmaceuticals and agrochemicals that feature the piperidine sulfonyl group.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique properties and reactivity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

1-ethyl-6-(4-methylpiperidin-1-yl)sulfonylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-21-16-7-8-17(14-5-4-6-15(18(14)16)19(21)22)25(23,24)20-11-9-13(2)10-12-20/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSKPJUKFCQOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCC(CC4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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